Cas no 1805520-63-1 (Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)-)
Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)-
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- Inchi: 1S/C8H4Cl2F2O/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2
- InChI Key: XSDRTGIBWBHXCL-UHFFFAOYSA-N
- SMILES: C(=O)(C1=C(F)C=CC(Cl)=C1F)CCl
Experimental Properties
- Density: 1.473±0.06 g/cm3(Predicted)
- Boiling Point: 279.5±40.0 °C(Predicted)
Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967837-0.05g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-0.1g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-0.25g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-0.5g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-1.0g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1967837-2.5g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-5.0g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1967837-10.0g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1967837-1g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1967837-5g |
2-chloro-1-(3-chloro-2,6-difluorophenyl)ethan-1-one |
1805520-63-1 | 5g |
$2235.0 | 2023-09-16 |
Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)-
Recent Advances in the Study of Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)- (CAS: 1805520-63-1)
Ethanone, 2-chloro-1-(3-chloro-2,6-difluorophenyl)- (CAS: 1805520-63-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated aromatic structure, has been the subject of recent studies due to its potential applications in drug discovery and development. Researchers have been particularly interested in its role as a building block for more complex molecules, as well as its biological activity in various assay systems.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for 1805520-63-1. The research team employed a combination of computational modeling and experimental synthesis to improve the yield and purity of the compound. Their findings demonstrated that the use of palladium-catalyzed cross-coupling reactions significantly enhanced the efficiency of the synthesis process, reducing byproduct formation and increasing overall yield by approximately 35% compared to traditional methods.
In another significant development, a research group at the University of Cambridge investigated the potential pharmaceutical applications of 1805520-63-1. Their work, published in ACS Chemical Biology, focused on the compound's interaction with various biological targets, particularly protein kinases. Through a series of in vitro assays and molecular docking studies, they identified promising inhibitory activity against several kinase targets implicated in inflammatory diseases. The study reported an IC50 value of 2.3 μM against JAK3 kinase, suggesting potential as a lead compound for further optimization.
The metabolic stability and pharmacokinetic properties of 1805520-63-1 were examined in a recent preclinical study conducted by a pharmaceutical research consortium. Using both in vitro hepatocyte models and in vivo rodent studies, researchers characterized the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the compound demonstrated good membrane permeability in Caco-2 assays, its metabolic clearance was found to be relatively rapid in liver microsome preparations, indicating a need for structural modifications to improve metabolic stability for potential therapeutic applications.
Recent patent filings have revealed growing commercial interest in derivatives of 1805520-63-1. Several pharmaceutical companies have disclosed novel compounds incorporating this chemical scaffold, with claims covering various therapeutic areas including oncology, autoimmune disorders, and infectious diseases. These developments suggest that 1805520-63-1 is emerging as an important structural motif in medicinal chemistry, with potential to yield multiple clinical candidates in the coming years.
Looking forward, researchers are focusing on several key areas for further investigation of 1805520-63-1. These include: (1) exploration of structure-activity relationships through systematic modification of the core scaffold, (2) development of more efficient synthetic routes to enable large-scale production, and (3) comprehensive toxicological evaluation to assess safety profiles. The compound's unique combination of halogen atoms and aromatic structure presents both challenges and opportunities for drug discovery efforts, making it a compelling subject for ongoing research in chemical biology and pharmaceutical sciences.
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